Minoxidil Sulfate-d10

Description

Contextualization of Minoxidil (B1677147) as a Prodrug and its Active Metabolite, Minoxidil Sulfate (B86663)

Minoxidil was initially developed as a potent oral medication for hypertension due to its vasodilatory properties. generolon.comnih.gov A common side effect observed during its clinical use was hypertrichosis, or excessive hair growth, which led to the development of a topical formulation for treating androgenetic alopecia. generolon.comnih.gov

Subsequent research revealed that minoxidil is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect. wikipedia.orgthieme-connect.detaylorandfrancis.com The bioactivation of minoxidil occurs through a process called sulfation, catalyzed by the sulfotransferase enzyme SULT1A1, which is present in various tissues, including the outer root sheath of hair follicles. thieme-connect.dewikipedia.orgunimelb.edu.au This enzymatic reaction converts minoxidil into its active metabolite, minoxidil sulfate. wikipedia.orgcaldic.comnih.gov

It is minoxidil sulfate, not minoxidil itself, that is responsible for the stimulation of hair follicles. caldic.comnih.govncats.io Studies have shown that minoxidil sulfate is significantly more potent than minoxidil in promoting hair growth. nih.gov The proposed mechanisms of action for minoxidil sulfate include the opening of ATP-sensitive potassium channels in the cell membranes of hair follicles, leading to increased blood flow and nutrient delivery, and the stimulation of vascular endothelial growth factor (VEGF). generolon.comtaylorandfrancis.comchemicalbook.com The conversion to minoxidil sulfate is a critical step for the efficacy of minoxidil in treating hair loss. nih.govnih.gov

Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Investigations

Deuterium (D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to the single proton found in hydrogen (protium, H). This seemingly small difference in mass leads to significant effects that are leveraged in scientific research. The replacement of hydrogen with deuterium in a molecule is known as deuterium labeling. clearsynth.comsimsonpharma.com

One of the primary reasons for using deuterium-labeled compounds is the kinetic isotope effect (KIE) . nih.govacs.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.com Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. nih.govacs.orgnih.gov This phenomenon is particularly useful in drug metabolism studies, where it can help to identify which bonds are broken during metabolic processes and can even be used to slow down a drug's metabolism, potentially altering its pharmacokinetic profile. isowater.comwikipedia.orgnih.gov

Deuterium labeling is also a cornerstone of modern analytical techniques, particularly mass spectrometry (MS) . clearsynth.comthalesnano.com A deuterated compound is chemically identical to its non-labeled counterpart but has a higher molecular weight. clearsynth.com This mass difference allows it to be easily distinguished by a mass spectrometer. clearsynth.com Therefore, deuterated compounds are widely used as internal standards in quantitative analyses. clearsynth.comthalesnano.comscioninstruments.com By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of the non-labeled analyte present, correcting for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com

Significance of Minoxidil Sulfate-d10 as a Research Tool and Reference Standard

This compound serves as a crucial research tool and reference standard, primarily in the field of analytical chemistry and pharmacokinetics. Its deuteration makes it an ideal internal standard for the quantification of minoxidil and its metabolites in biological matrices such as plasma and tissue samples using techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.netresearchgate.net

In these analytical methods, a known quantity of this compound is added to the sample at an early stage of processing. Because it behaves almost identically to the non-deuterated minoxidil sulfate throughout extraction, chromatography, and ionization, any loss or variation that occurs to the analyte will also occur to the internal standard. scispace.comnih.gov The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio, allowing for a highly accurate and precise determination of the concentration of the endogenous minoxidil sulfate. researchgate.netresearchgate.net

The use of this compound as an internal standard is essential for:

Pharmacokinetic studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of minoxidil. thalesnano.comacs.org

Bioequivalence studies: To compare the bioavailability of different formulations of minoxidil.

Therapeutic drug monitoring: To ensure that the concentration of the active metabolite is within a therapeutic range. researchgate.net

Metabolic research: To investigate the enzymatic conversion of minoxidil to minoxidil sulfate and further metabolic pathways. simsonpharma.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₅D₁₀N₅O₄S |

| Molecular Weight | 299.37 g/mol lgcstandards.compharmaffiliates.com |

| CAS Number | 1260373-92-9 lgcstandards.compharmaffiliates.com |

| Synonyms | 6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine-3-oxide Sulfate nih.gov |

| Primary Application | Internal standard for mass spectrometry caymanchem.com |

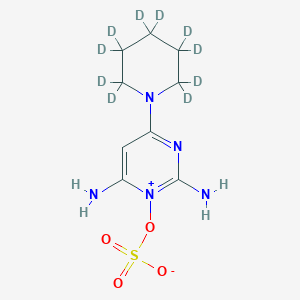

Structure

3D Structure

Properties

Molecular Formula |

C9H15N5O4S |

|---|---|

Molecular Weight |

299.38 g/mol |

IUPAC Name |

[2,6-diamino-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimidin-1-ium-1-yl] sulfate |

InChI |

InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6H,1-5H2,(H4,10,11,12,15,16,17)/i1D2,2D2,3D2,4D2,5D2 |

InChI Key |

OEOLOEUAGSPDLT-YXALHFAPSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Derivatization of Minoxidil Sulfate D10

Methodologies for the Preparation of Minoxidil (B1677147) Precursors

The synthesis of Minoxidil, and by extension its deuterated analogue, commences with the construction of its core pyrimidine (B1678525) structure. A common and industrially scalable pathway begins with readily available starting materials, guanidine (B92328) and a cyanoacetate (B8463686) derivative, to build the initial heterocyclic ring.

One established method involves the condensation of guanidine hydrochloride with ethyl cyanoacetate in the presence of a strong base like sodium methoxide. googleapis.compatsnap.com This reaction forms 2,4-diamino-6-hydroxypyrimidine. patsnap.comgoogle.comquestjournals.org The subsequent step is a chlorination reaction, typically employing phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chlorine atom, yielding the key intermediate, 2,4-diamino-6-chloropyrimidine. google.comquestjournals.orggoogle.com

The final precursor required before the introduction of the piperidine (B6355638) moiety is 2,4-diamino-6-chloropyrimidine-1-oxide. This N-oxide is typically formed through the oxidation of 2,4-diamino-6-chloropyrimidine. researchgate.net Various oxidizing agents can be employed for this step, including m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. questjournals.orggoogle.com The N-oxidation is a critical step, as the N-oxide group is essential for the molecule's biological activity. researchgate.net

| Step | Starting Material(s) | Reagent(s) | Product | Typical Yield |

|---|---|---|---|---|

| 1. Cyclization | Guanidine hydrochloride, Ethyl cyanoacetate | Sodium methoxide | 2,4-diamino-6-hydroxypyrimidine | ~96% patsnap.com |

| 2. Chlorination | 2,4-diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 2,4-diamino-6-chloropyrimidine | ~80-82% questjournals.orggoogle.com |

| 3. N-Oxidation | 2,4-diamino-6-chloropyrimidine | m-Chloroperoxybenzoic acid or H₂O₂/Sodium tungstate | 2,4-diamino-6-chloropyrimidine-1-oxide | ~92-95% questjournals.orgresearchgate.net |

Deuteration Strategies for Selective Isotopic Labeling of Minoxidil

The synthesis of Minoxidil-d10 requires the strategic incorporation of deuterium (B1214612) atoms. The designation "d10" indicates that ten hydrogen atoms have been replaced by deuterium. In the structure of Minoxidil, the piperidine ring contains exactly ten hydrogen atoms. Therefore, the most efficient strategy for synthesizing Minoxidil-d10 is to utilize fully deuterated piperidine (piperidine-d10) in the final step of the synthesis.

The standard synthesis of Minoxidil involves the nucleophilic substitution of the chlorine atom in 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine. google.comchemicalbook.comlookchem.com This reaction is typically carried out by heating the N-oxide precursor with an excess of piperidine, which acts as both the reactant and the solvent. googleapis.comgoogle.com

To achieve the desired isotopic labeling, this established procedure is adapted by replacing standard piperidine with piperidine-d10. The reaction mechanism remains identical. The deuterated piperidine displaces the chloride, resulting in the formation of 6-(piperidino-d10)-2,4-diaminopyrimidine-1-oxide, which is Minoxidil-d10. This approach ensures that the deuterium labels are located exclusively on the piperidine ring and are not scrambled to other positions on the molecule.

| Parameter | Standard Synthesis | Deuterated Synthesis (for Minoxidil-d10) |

|---|---|---|

| Precursor | 2,4-diamino-6-chloropyrimidine-1-oxide | 2,4-diamino-6-chloropyrimidine-1-oxide |

| Reactant | Piperidine (C₅H₁₁N) | Piperidine-d10 (C₅HD₁₀N) |

| Reaction Type | Nucleophilic Aromatic Substitution | |

| Conditions | Reflux, typically in excess piperidine google.com | |

| Product | Minoxidil (C₉H₁₅N₅O) | Minoxidil-d10 (C₉H₅D₁₀N₅O) |

Chemical Transformation to Minoxidil Sulfate-d10

Minoxidil is a prodrug that is converted in vivo to its active form, Minoxidil Sulfate (B86663), by sulfotransferase enzymes. wikipedia.orgtaylorandfrancis.compccarx.comnih.gov For the preparation of an analytical standard, a direct chemical synthesis is required to transform Minoxidil-d10 into this compound. This involves the formation of a sulfate ester at the N-oxide position. wikipedia.org

The chemical sulfation of N-oxides can be challenging due to the molecule's potential instability. wikipedia.orgcaldic.com The reaction requires a suitable sulfating agent that can efficiently transfer a sulfur trioxide (SO₃) group to the oxygen atom of the N-oxide on the deuterated minoxidil precursor. Common sulfating agents used for such transformations include the sulfur trioxide pyridine (B92270) complex or chlorosulfonic acid. The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the sulfating agent and the product.

The process involves dissolving Minoxidil-d10 in an appropriate aprotic solvent, followed by the careful addition of the sulfating agent at a controlled temperature. Upon completion of the reaction, a careful workup procedure is necessary to isolate the this compound zwitterion. It is important to note that minoxidil sulfate is an inner salt and can be unstable in aqueous or alcohol-containing solutions, which must be considered during its synthesis and purification. wikipedia.orgcaldic.com

Purification Techniques for High Purity Deuterated Standards

Achieving high chemical and isotopic purity is paramount for deuterated standards to ensure accuracy in quantitative analysis. chromforum.orgclearsynth.com Following the synthesis of this compound, the crude product will contain unreacted starting materials, byproducts, and potentially molecules with incomplete deuteration. Therefore, a multi-step purification process is essential.

Recrystallization: The initial purification of the crude product is often performed by recrystallization. google.combiolyphar.com This technique separates the desired compound from impurities based on differences in solubility in a specific solvent or solvent system. For Minoxidil and its derivatives, solvents like isopropanol-water mixtures have been shown to be effective. google.comchemicalbook.comgoogle.com The crude this compound is dissolved in a hot solvent and allowed to cool slowly, promoting the formation of high-purity crystals.

Chromatography: For achieving the highest level of purity (>99%), chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful method for isolating the target compound from closely related impurities. alfa-chemistry.com Reverse-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water, is a common choice for polar molecules like this compound. The different components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Fractions containing the pure product are collected, combined, and the solvent is removed to yield the final high-purity standard.

The purity of the final product is typically confirmed using a combination of analytical techniques, including HPLC for chemical purity, Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and the position of the deuterium labels. alfa-chemistry.comumsl.edu

| Technique | Principle | Application/Advantage |

|---|---|---|

| Recrystallization | Separation based on differential solubility. | Effective for removing bulk impurities from the crude product post-synthesis. google.combiolyphar.com |

| Preparative HPLC | Separation based on differential partitioning between stationary and mobile phases. | Provides very high chemical purity by separating the target compound from structurally similar impurities. alfa-chemistry.com |

| Characterization (QC) | HPLC, MS, NMR | Confirms chemical purity, isotopic incorporation, and correct molecular structure of the final standard. alfa-chemistry.com |

Advanced Analytical Characterization and Structural Elucidation of Minoxidil Sulfate D10

Spectroscopic Analysis for Isotopic Incorporation and Purity Assessment

Spectroscopic methods provide critical information regarding the molecular structure, isotopic composition, and purity of Minoxidil (B1677147) Sulfate-d10. These techniques are essential for confirming the successful incorporation of deuterium (B1214612) atoms and verifying the integrity of the core molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the site and extent of isotopic labeling. In the analysis of Minoxidil Sulfate-d10, ¹H (Proton) NMR is used to verify the absence of hydrogen atoms at the labeled positions. The piperidine (B6355638) moiety of non-deuterated Minoxidil Sulfate (B86663) would show characteristic signals in the ¹H NMR spectrum. The absence of these signals in the spectrum of this compound confirms the successful substitution of all ten piperidine protons with deuterium.

For direct quantification and confirmation, ²H (Deuterium) NMR can be employed to observe the deuterium nuclei directly, providing definitive proof of isotopic incorporation.

| Molecular Moiety | Expected ¹H Chemical Shift (ppm) in Minoxidil Sulfate | Expected Observation in ¹H NMR of this compound |

|---|---|---|

| Piperidine Ring Protons | ~1.7 ppm, ~3.5 ppm | Signals absent |

| Pyrimidine (B1678525) Ring Proton | Present | Present |

| Amine (-NH₂) Protons | Present | Present |

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can differentiate the deuterated compound from its non-deuterated counterpart based on the mass difference between deuterium and hydrogen.

The molecular weight of Minoxidil Sulfate is 289.31 g/mol . nih.gov The incorporation of ten deuterium atoms in place of ten protium (B1232500) atoms results in an expected molecular weight of approximately 299.37 g/mol for this compound. axios-research.com MS analysis confirms this mass increase. Furthermore, the isotopic distribution pattern observed in the mass spectrum is compared against a theoretical distribution to confirm that the compound is predominantly the d10 species, thereby establishing its isotopic enrichment.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected Observation |

|---|---|---|---|

| Minoxidil Sulfate | C₉H₁₅N₅O₄S | 289.0845 | Mass peak corresponding to this value. nih.gov |

| This compound | C₉H₅D₁₀N₅O₄S | 299.1473 | Mass peak shifted by ~10 Da from the unlabeled compound. axios-research.com |

UV-Vis Spectroscopy: The UV absorption of Minoxidil is primarily due to the electronic transitions within its pyrimidine ring system. sielc.com Since the deuteration occurs on the piperidine ring, which does not contribute to the UV chromophore, the UV-Vis spectrum of this compound is expected to be virtually identical to that of the unlabeled compound. The absorption maxima (λmax) for Minoxidil are typically observed around 230 nm and 285 nm, depending on the solvent. rjptonline.orgderpharmachemica.com Confirmation of these maxima verifies the integrity of the conjugated system.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups. While the majority of the IR spectrum for this compound will match that of the unlabeled standard (confirming the presence of N-H, S=O, and C=N bonds), the key difference lies in the C-H stretching region. The appearance of C-D stretching vibrations, which occur at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to C-H stretches (approx. 2850-3000 cm⁻¹), provides further evidence of successful deuteration.

| Technique | Parameter | Expected Result for this compound | Inference |

|---|---|---|---|

| UV-Vis | λmax | ~230 nm, ~285 nm (similar to unlabeled standard) rjptonline.orgderpharmachemica.com | Intact pyrimidine chromophore. |

| IR | Key Vibrations | Presence of C-D stretches (~2100-2250 cm⁻¹), preserved fingerprint region. | Confirmation of deuteration and overall structural integrity. |

Chromatographic Techniques for Identity and Purity Profiling

Chromatographic methods are essential for assessing the chemical purity of this compound, separating it from the unlabeled starting material, synthetic intermediates, and any potential degradation products.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for determining the purity of Minoxidil and its metabolites. researchgate.net Reversed-phase HPLC is typically employed, allowing for the separation of the polar Minoxidil Sulfate from less polar impurities. The identity of the compound is confirmed by comparing its retention time to that of a reference standard. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram. A validated HPLC-UV method for Minoxidil analysis often utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and acidified water mixture, with detection set at one of the compound's absorption maxima, such as 280 nm. udea.edu.co

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 75 mm, 3.5 µm) udea.edu.co |

| Mobile Phase | Methanol : Water with 2% Acetic Acid (35:65 v/v) udea.edu.co |

| Detection | UV at ~280 nm udea.edu.co |

| Temperature | 25°C udea.edu.co |

To achieve higher resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) is often integrated into the analytical workflow. UHPLC systems utilize columns with sub-2 µm particle sizes, which generate significantly higher separation efficiency compared to traditional HPLC. This enhanced resolution is critical for detecting and quantifying closely related impurities that might co-elute with the main peak in a standard HPLC run. The integration of UHPLC provides a more detailed and accurate purity profile, ensuring the high quality required for an internal standard used in regulated bioanalysis.

| Feature | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm |

| Resolution | Standard | High to Ultra-High |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Enhanced (sharper peaks) |

Quantitative Bioanalytical Method Development and Validation Utilizing Minoxidil Sulfate D10 As an Internal Standard

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Methodologies

UHPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. The development of a reliable UHPLC-MS/MS method for minoxidil (B1677147) sulfate (B86663) using Minoxidil Sulfate-d10 as an internal standard involves meticulous optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

Selection of Chromatographic Columns and Mobile Phases

The chromatographic separation of minoxidil sulfate and its deuterated internal standard is typically achieved using reversed-phase liquid chromatography. C18 columns are frequently employed for this purpose, offering excellent retention and separation of these polar compounds from endogenous matrix components. nih.govijarsct.co.in For instance, a Thermo Hypersil Gold column (4.6x50mm, 5μm) has been shown to provide efficient separation. nih.gov

The mobile phase composition is critical for achieving optimal peak shape, sensitivity, and resolution. A common approach involves a gradient or isocratic elution with a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like formic acid. nih.govijarsct.co.innih.gov A mobile phase consisting of acetonitrile and 0.1% formic acid in water (60:40, v/v) has been successfully utilized. nih.gov The acidic modifier helps to protonate the analytes, which enhances their ionization efficiency in the mass spectrometer source.

Ionization Techniques and Multiple Reaction Monitoring (MRM) Transitions for Deuterated Analogs

Electrospray ionization (ESI) in the positive ion mode is a widely used technique for the ionization of minoxidil sulfate and this compound due to the presence of basic nitrogen atoms that are readily protonated. nih.govijarsct.co.in

Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For minoxidil, a common transition is the fragmentation of the protonated molecule at a mass-to-charge ratio (m/z) of 210.152 to a product ion at m/z 163.965. nih.gov Correspondingly, for the deuterated internal standard, Minoxidil-d10, the transition monitored is from m/z 220.267 to m/z 169.089. nih.gov The use of these specific transitions minimizes interference from other compounds in the biological matrix, ensuring accurate quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Minoxidil Sulfate | 210.152 | 163.965 |

| This compound | 220.267 | 169.089 |

Development of Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)

Effective sample preparation is crucial for removing proteins and other interfering substances from the biological matrix, thereby improving the accuracy and robustness of the UHPLC-MS/MS analysis. Liquid-liquid extraction (LLE) is a commonly employed technique for the extraction of minoxidil and its metabolites from biological fluids. nih.gov

In this procedure, an organic solvent that is immiscible with the aqueous biological sample is used to selectively extract the analyte and internal standard. Ethyl acetate (B1210297) is a solvent that has been shown to be effective for this purpose. nih.gov The process typically involves vortexing the biological sample with the extraction solvent, followed by centrifugation to separate the organic and aqueous layers. The organic layer containing the analytes is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the UHPLC-MS/MS system. This technique provides a clean extract and can also concentrate the sample, leading to improved sensitivity.

Method Validation Parameters in Preclinical and In Vitro Biological Matrices

A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. The validation process involves assessing several key parameters in the specific biological matrix of interest, such as animal plasma (e.g., rat, mouse), tissue homogenates (e.g., skin, liver), or cell lysates.

Linearity and Calibration Curve Range Determination

The linearity of the method is established by analyzing a series of calibration standards prepared by spiking known concentrations of minoxidil sulfate into the blank biological matrix. The response of the analyte, typically the peak area ratio of the analyte to the internal standard, is plotted against the nominal concentration. The relationship should be linear over a defined concentration range, which is determined by the expected concentrations in the study samples.

A linear regression analysis is performed, and the coefficient of determination (r²) is calculated to assess the goodness of fit. An r² value of greater than 0.99 is generally considered acceptable. For preclinical and in vitro studies, a typical calibration curve range for minoxidil might be from approximately 1 ng/mL to 150 ng/mL. nih.gov

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Curve Range | Defined by the expected concentrations in study samples | 1.280 - 151.075 ng/mL nih.gov |

| Regression Model | Linear, weighted (e.g., 1/x²) | y = mx + c |

| Coefficient of Determination (r²) | ≥ 0.99 | > 0.99 nih.gov |

Assessment of Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

Intra-day precision and accuracy are determined by analyzing multiple replicates of QC samples on the same day. Inter-day precision and accuracy are assessed by analyzing the QC samples on different days. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. For bioanalytical methods, the precision should not exceed 15% RSD (20% at the lower limit of quantification, LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ). nih.gov

Intra-Day Precision and Accuracy (Representative Data)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD | %Accuracy |

| Low | 5 | 4.85 | 5.42 | 97.0 |

| Medium | 50 | 51.2 | 3.88 | 102.4 |

| High | 100 | 98.9 | 2.55 | 98.9 |

Inter-Day Precision and Accuracy (Representative Data)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD | %Accuracy |

| Low | 5 | 4.92 | 9.27 | 98.4 |

| Medium | 50 | 49.5 | 6.15 | 99.0 |

| High | 100 | 102.1 | 4.32 | 102.1 |

Evaluation of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of minoxidil and its active metabolite, minoxidil sulfate, various studies have determined these limits using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

In a study utilizing HPLC with UV-detection, the LOD for minoxidil and minoxidil sulfate were reported to be 25 pg and 100 pg, respectively. researchgate.net Another spectrophotometric method determined the LOD for minoxidil to be 5.08 μg/mL and the LOQ to be 15.38 μg/mL. researchgate.net When employing a more sensitive UHPLC-MS/MS method for the quantification of minoxidil in human plasma, with Minoxidil-d10 as the internal standard, the lower limit of quantification (LLOQ) was established at 1.280 ng/mL. colab.wsnih.gov The linearity of this method was observed over a concentration range of 1.280 to 151.075 ng/mL. colab.wsnih.govresearchgate.net

Table 1: LOD and LOQ Values for Minoxidil and its Sulfate Metabolite

| Analyte | Method | LOD | LOQ/LLOQ |

|---|---|---|---|

| Minoxidil | HPLC-UV | 25 pg | - |

| Minoxidil Sulfate | HPLC-UV | 100 pg | - |

| Minoxidil | Spectrophotometry | 5.08 μg/mL | 15.38 μg/mL |

| Minoxidil | UHPLC-MS/MS | - | 1.280 ng/mL |

Investigation of Matrix Effects and Recovery

The presence of endogenous components in biological matrices can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement, collectively known as the matrix effect. A thorough investigation of these effects is crucial for ensuring the accuracy and reliability of the bioanalytical method.

In the development of an LC-MS method for the simultaneous quantification of minoxidil sulfate and latanoprost (B1674536) in different skin layers, a pronounced matrix effect was observed in samples containing certain skin layers or electrolyte solutions. nih.gov To mitigate this, separate calibration curves were constructed for each group of contaminants, achieving correlation coefficients greater than 0.99. nih.gov

Recovery experiments are performed to assess the efficiency of the extraction procedure. For the aforementioned LC-MS method, the drug recovery from skin samples was reported to be higher than 70%, which is in accordance with regulatory recommendations. nih.gov Another study involving the determination of minoxidil in human plasma reported a consistent sample recovery from extraction of 45% to 55% at low and high concentrations, respectively. nih.gov

Table 2: Matrix Effect and Recovery Data

| Analyte | Matrix | Matrix Effect Mitigation | Recovery |

|---|---|---|---|

| Minoxidil Sulfate | Skin Layers | Separate Calibration Curves | >70% |

| Minoxidil | Human Plasma | - | 45-55% |

Stability Studies of Analyte in Preclinical Samples

The stability of the analyte in the biological matrix under various storage and handling conditions is a critical parameter to evaluate during method validation. This ensures that the measured concentration accurately reflects the concentration in the sample at the time of collection.

Stability studies for minoxidil have been conducted under various conditions. An extemporaneously compounded minoxidil oral suspension was found to be stable for 24 weeks when stored in a refrigerator (4 ± 2 °C), with the mean percentage of the initial concentration remaining above 90%. nih.gov However, when stored at room temperature (25 ± 2 °C), the suspension showed a color change at week 4, although the recovery of minoxidil exceeded 90% for 10 weeks. nih.gov Another study evaluated the stability of minoxidil in a foam base and found it to be stable for at least 180 days at ambient conditions. nih.govsemanticscholar.org The stability of minoxidil sulfate is temperature-dependent, with degradation being more rapid at higher temperatures. researchgate.net It is recommended that minoxidil sulfate solutions be stored at a maximum of 4 °C. researchgate.net

Table 3: Stability of Minoxidil Under Different Storage Conditions

| Formulation/Matrix | Storage Condition | Duration | Stability Outcome |

|---|---|---|---|

| Oral Suspension | Refrigerated (4 ± 2 °C) | 24 Weeks | >90% of initial concentration remained |

| Oral Suspension | Room Temperature (25 ± 2 °C) | 10 Weeks | >90% of initial concentration remained |

| Foam Base | Ambient | 180 Days | Stable within USP specifications |

| Solution | 4 °C | 22 hours | <15% degradation |

| Solution | 25 °C | 22 hours | >60% degradation |

| Solution | 37 °C | 22 hours | >85% degradation |

Application of Validated Methods in Preclinical Research Matrices

Validated bioanalytical methods are instrumental in various preclinical research applications, including pharmacokinetic studies and in vitro models. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in these studies due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision.

A validated UHPLC-MS/MS method for the quantification of minoxidil in human plasma, using Minoxidil-d10 as an internal standard, was successfully applied to a bioequivalence study. colab.wsnih.gov This demonstrates the method's suitability for determining drug concentrations in biological fluids for pharmacokinetic assessments. colab.wsnih.gov

Furthermore, a validated LC-MS bioanalytical method was effectively used in in vitro skin penetration studies to quantify minoxidil sulfate in different skin layers. nih.gov This application is crucial for the development of topical formulations, as it allows for the assessment of drug delivery and distribution within the target tissue. The ability to accurately measure analyte concentrations in various preclinical matrices, such as animal tissues, cell culture media, and tissue homogenates, is essential for advancing our understanding of a drug's disposition and efficacy.

Investigative Research on Enzymatic Biotransformation and Metabolism of Minoxidil and Minoxidil Sulfate Using Deuterated Probes

Sulfation Pathways: Role of Sulfotransferase Enzymes (e.g., SULT1A1) in Minoxidil (B1677147) Activation

Minoxidil is a prodrug that requires bioactivation through a sulfation reaction to exert its therapeutic effects. nih.govwikipedia.org This metabolic activation is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-oxide position of the minoxidil molecule. caldic.comhiro-clinic.or.jp The primary enzyme responsible for this conversion, particularly within the outer root sheath of hair follicles, is sulfotransferase 1A1 (SULT1A1). nih.govwikipedia.org The activity of SULT1A1 in hair follicles is considered a key prognostic marker for the clinical response to topical minoxidil treatment. nih.govresearcher.life

In Vitro Enzyme Kinetics and Reaction Product Identification with Minoxidil-d10

In metabolic research, stable isotope-labeled compounds are crucial for accurate quantification. Minoxidil-d10, in which ten hydrogen atoms on the piperidine (B6355638) ring are replaced with deuterium (B1214612), serves as an ideal internal standard for mass spectrometry-based assays. nih.govcolab.wsmedchemexpress.com Its chemical and enzymatic behavior is nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished in analyses.

When studying the sulfation of minoxidil in vitro, Minoxidil-d10 can be used as a substrate for the SULT1A1 enzyme. The reaction yields Minoxidil Sulfate-d10. Using techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), the parent compound and its sulfated product can be precisely identified and quantified. The distinct mass-to-charge (m/z) ratios of the deuterated and non-deuterated forms allow for clear differentiation and accurate measurement, which is essential for detailed kinetic studies. nih.govresearchgate.net

For example, in a typical UHPLC-MS/MS analysis, the mass transition ion-pairs for the compounds would be monitored as follows:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Minoxidil | 210.152 | 163.965 |

| Minoxidil-d10 | 220.267 | 169.089 |

| This table is based on data for the parent compounds used as internal standards in pharmacokinetic studies. nih.govcolab.wsresearchgate.net The corresponding sulfated products would exhibit a mass shift of approximately 80 Da (the mass of SO3). |

Inhibition Studies of Sulfotransferase Enzymes by Chemical Modulators

The activity of SULT1A1 and other sulfotransferases can be modulated by various chemical compounds. Inhibition of these enzymes can prevent the bioactivation of minoxidil, thereby reducing its efficacy. Several compounds have been identified as inhibitors of minoxidil sulfation in both in vitro and in vivo studies. These inhibitors are valuable tools for probing the functional role of the sulfation pathway.

For instance, diethylcarbamazine (B1670528) has been identified as a noncompetitive inhibitor of sulfotransferase, effectively preventing the stimulation of hair follicles by minoxidil but not by its already active sulfate (B86663) form. nih.gov Other compounds, such as pentachlorophenol (B1679276) (PCP) and 2,6-dichloro-4-nitrophenol (B181596) (DCNP), are known to be potent inhibitors of SULT1 enzymes. caldic.comnih.govnih.gov Acetaminophen and salicylic (B10762653) acid (aspirin) can also inhibit sulfation, likely by competing for the same PAPS donor system, which can potentially impact the therapeutic response to minoxidil. nih.govcaldic.comnih.gov

Table of Selected Sulfotransferase Inhibitors

| Inhibitor | Mechanism of Action | Reference |

|---|---|---|

| Pentachlorophenol (PCP) | Competitive inhibitor of SULT1 enzymes | caldic.comnih.gov |

| 2,6-dichloro-4-nitrophenol (DCNP) | Competitive inhibitor of sulfotransferase | caldic.comnih.gov |

| Diethylcarbamazine | Noncompetitive inhibitor of sulfotransferase | nih.gov |

| Acetaminophen | Competitive substrate; depletes PAPS stores | caldic.comnih.gov |

| Salicylic Acid (Aspirin) | Inhibits sulfotransferase activity | nih.gov |

| Chlorate | Inhibits the formation of the PAPS donor | caldic.comnih.gov |

Desulfation Pathways: Role of Arylsulfatase Enzymes in Minoxidil Sulfate Inactivation

Just as sulfation activates minoxidil, the reverse reaction, desulfation, inactivates it by converting minoxidil sulfate back to minoxidil. researchgate.net This inactivation pathway is catalyzed by arylsulfatase enzymes, which hydrolyze the sulfate ester bond. researchgate.nethairlosstalk.com The balance between sulfotransferase and arylsulfatase activities within the hair follicle is a crucial factor that may determine the local concentration and persistence of the active minoxidil sulfate, thereby influencing the therapeutic outcome. hairlosstalk.com

Characterization of Arylsulfatase Activity in Relevant Biological Systems

Arylsulfatase activity has been identified and characterized in biological systems relevant to hair growth. Studies have confirmed that human hair follicle component cells, specifically keratinocytes and dermal papilla cells, possess arylsulfatases that can hydrolyze minoxidil sulfate to minoxidil. researchgate.nethairlosstalk.com

In addition to studies in human cells, commercially available sulfatase derived from the snail Helix pomatia is often used as a tool in laboratory settings to study desulfation reactions. researchgate.netsigmaaldrich.com Research has shown that this snail-derived enzyme effectively hydrolyzes minoxidil sulfate, serving as a reliable model for investigating the biochemistry of this metabolic process. researchgate.net

Summary of Arylsulfatase Activity in Different Systems

| Biological System | Finding | Reference |

|---|---|---|

| Human Hair Follicle Keratinocytes | Demonstrated hydrolysis of minoxidil sulfate to minoxidil | researchgate.nethairlosstalk.com |

| Human Dermal Papilla Cells | Demonstrated hydrolysis of minoxidil sulfate to minoxidil | researchgate.nethairlosstalk.com |

| Snail-derived Sulfatase (Helix pomatia) | Effectively hydrolyzes minoxidil sulfate; used as an in vitro model | researchgate.net |

Identification of Desulfation Products and Reaction Mechanisms

The desulfation of minoxidil sulfate is a hydrolysis reaction. The arylsulfatase enzyme cleaves the N-O-sulfate bond, releasing the sulfate group and regenerating the parent compound, minoxidil. researchgate.net The primary and sole identified product of this enzymatic reaction is minoxidil. The inactivation of active minoxidil sulfate can be inhibited by ascorbate-2-sulfate, a natural substrate of arylsulfatase A, suggesting that modulating arylsulfatase activity could be a strategy to sustain the effects of minoxidil sulfate in target tissues. researchgate.nethairlosstalk.com

Inhibition Studies of Arylsulfatase Enzymes and their Impact on Minoxidil Sulfate Stability

The stability of minoxidil sulfate, the active metabolite of minoxidil, is a critical factor in its biological activity within the hair follicle. wikipedia.orgtressless.com Research has identified that arylsulfatase enzymes present in hair follicle components, including keratinocytes and dermal papilla cells, play a significant role in the deactivation of this active compound. researchgate.net These enzymes hydrolyze minoxidil sulfate, converting it back to its inactive prodrug form, minoxidil. researchgate.nethairlosstalk.com This metabolic process, known as desulfurization, can limit the efficacy and duration of minoxidil's therapeutic effect at the target site. researchgate.net

To counteract this inactivation, studies have explored the use of arylsulfatase inhibitors. The objective is to prevent the breakdown of minoxidil sulfate, thereby sustaining its concentration and prolonging its activity within the hair follicle. researchgate.nethairlosstalk.com One notable finding is that ascorbate-2-sulfate, a natural substrate for arylsulfatase A, can inhibit the desulfurization of minoxidil sulfate. researchgate.net By occupying the enzyme's active site, such inhibitors can effectively protect minoxidil sulfate from metabolic breakdown. The inhibition of arylsulfatase is therefore considered a promising strategy to enhance and maintain the therapeutic effects of minoxidil treatment. researchgate.nethairlosstalk.com

Table 1: Research Findings on Arylsulfatase Inhibition and Minoxidil Sulfate Stability

| Enzyme/Cell Type | Action on Minoxidil Sulfate | Investigated Inhibitor | Outcome of Inhibition | Reference |

|---|---|---|---|---|

| Human Hair Follicle Keratinocyte-derived Arylsulfatase | Hydrolyzes (inactivates) to Minoxidil | Ascorbate-2-Sulfate | Desulfurization was inhibited | researchgate.net |

| Human Dermal Papilla Cell-derived Arylsulfatase | Hydrolyzes (inactivates) to Minoxidil | Ascorbate-2-Sulfate | Desulfurization was inhibited | researchgate.net |

Interconversion Dynamics of Minoxidil and this compound in Cellular and Tissue Models

The biological activity of minoxidil is dependent on a dynamic interplay between its prodrug form and its active sulfate metabolite, a process of interconversion heavily influenced by enzymatic activity in target tissues. hiro-clinic.or.jpnih.gov Minoxidil is converted to the active minoxidil sulfate through sulfation, a reaction catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles. wikipedia.orgnih.gov Conversely, as detailed in the previous section, arylsulfatase enzymes can reverse this process, converting minoxidil sulfate back to minoxidil. researchgate.net

Cellular and tissue models have been instrumental in elucidating these dynamics. Studies using human hair follicle keratinocytes and dermal papilla cells have confirmed that these cells possess arylsulfatases capable of hydrolyzing minoxidil sulfate. researchgate.net Furthermore, organ-cultured vibrissa (whisker) follicles from neonatal mice have been used to demonstrate that sulfation is a critical step for the hair-growth effects of minoxidil and that the sulfated metabolite is the form that directly affects the follicle. nih.gov In such experimental settings, deuterated probes like this compound serve as essential tools. While the cited literature primarily focuses on the metabolic pathway itself, the use of stable isotope-labeled internal standards such as this compound is standard practice in mass spectrometry-based methods to ensure the precise and accurate quantification of the interconversion between the parent drug and its active metabolite in complex biological matrices.

Table 2: Key Components in the Interconversion of Minoxidil in Cellular and Tissue Models

| Component | Role in Metabolism | Cellular/Tissue Model | Reference |

|---|---|---|---|

| Enzymes | |||

| Sulfotransferase (SULT1A1) | Activation: Converts Minoxidil to Minoxidil Sulfate (Sulfation) | Hair Follicles, Platelets, Liver | wikipedia.orgtressless.comhiro-clinic.or.jp |

| Arylsulfatase A & B | Inactivation: Converts Minoxidil Sulfate to Minoxidil (Desulfurization) | Hair Follicle Keratinocytes, Dermal Papilla Cells | researchgate.net |

| Cellular Models | |||

| Human Hair Follicle Keratinocytes | Site of Minoxidil Sulfate inactivation by arylsulfatase | N/A | researchgate.net |

| Human Dermal Papilla Cells | Site of Minoxidil Sulfate inactivation by arylsulfatase | N/A | researchgate.net |

| Tissue Models |

Mechanistic Elucidation of Minoxidil Sulfate D10 Action at Molecular and Cellular Levels in Vitro and Preclinical in Vivo

Modulation of ATP-Sensitive Potassium (KATP) Channels

Minoxidil (B1677147) Sulfate-d10 functions as a potent opener of ATP-sensitive potassium (KATP) channels, a key mechanism underlying its pharmacological effects. wikipedia.org These channels are crucial in regulating the resting membrane potential of various cell types.

Electrophysiological Studies in Excitable Cell Lines

Electrophysiological studies using patch-clamp techniques have provided insights into the effects of Minoxidil Sulfate (B86663) on ion channels in excitable cells. In guinea pig ventricular myocytes, Minoxidil Sulfate has been shown to shorten the action potential duration without altering the resting membrane potential. nih.gov This effect is attributed to an increase in the time-independent outward potassium current, which is antagonized by the KATP channel blocker, glibenclamide. nih.gov

Conversely, studies on cultured human outer root sheath cells and dermal papilla cells did not observe activation of K+ channel currents by Minoxidil Sulfate. nih.govsigmaaldrich.com These findings suggest that the effects of Minoxidil Sulfate on KATP channels may be cell-type specific, and its therapeutic actions, particularly in the context of hair growth, might involve additional or alternative mechanisms. nih.govsigmaaldrich.com

| Cell Line | Observed Effect on K+ Channels | Key Findings | Reference |

|---|---|---|---|

| Guinea Pig Ventricular Myocytes | Activation of ATP-sensitive K+ channels | Shortened action potential duration; increased time-independent outward current. | nih.gov |

| Human Outer Root Sheath Cells | No activation of K+ channel current | Suggests alternative mechanisms for hair growth promotion. | nih.govsigmaaldrich.com |

| Human Dermal Papilla Cells | No activation of K+ channel current | Supports the idea of cell-type specific responses. | nih.govsigmaaldrich.com |

Ligand Binding Assays and Receptor Interaction Profiling

Ligand binding assays have been employed to characterize the interaction of Minoxidil Sulfate with the subunits of the KATP channel. In studies using a mutant sulfonylurea receptor 2B (SUR2B) with high affinity for [3H]glibenclamide, Minoxidil Sulfate was found to be inactive in inhibiting the binding of this radioligand in the absence of magnesium ions (Mg2+). nih.gov

Furthermore, in the presence of MgATP, which is typically required for the action of KATP channel openers, Minoxidil Sulfate was the least effective among several tested compounds at activating the Kir6.2/SUR2B channel. nih.gov The rank order of efficacy for activating this channel was determined to be P1075 > rilmakalim (B1679335) ~ nicorandil (B1678753) > diazoxide (B193173) > minoxidil sulphate. nih.gov

Cellular Signaling Pathway Investigations

Effects on RhoA Activation and PI3K/PKB Phosphorylation in Endothelial Cells (e.g., RBMEC)

In rat brain microvascular endothelial cells (RBMECs), Minoxidil Sulfate has been shown to induce the activation of RhoA, a small GTPase involved in regulating the cytoskeleton and cell permeability. nih.govnih.gov Concurrently, it significantly induces the transient phosphorylation of protein kinase B (PKB, also known as Akt) at Ser-473, a key event in the PI3K/PKB signaling pathway that is crucial for cell survival and proliferation. nih.govnih.gov

| Signaling Molecule | Effect | Significance | Reference |

|---|---|---|---|

| RhoA | Activation | Modulation of endothelial cell permeability and cytoskeleton. | nih.govnih.gov |

| PI3K/PKB (Akt) | Increased Phosphorylation at Ser-473 | Activation of cell survival and proliferation pathways. | nih.govnih.gov |

Induction of Vascular Endothelial Growth Factor (VEGF) Expression

A significant aspect of Minoxidil's mechanism of action, particularly in promoting hair growth, is its ability to induce the expression of Vascular Endothelial Growth Factor (VEGF). nih.govpccarx.com Studies have demonstrated that millimolar concentrations of Minoxidil lead to an increase in VEGF secretion from human dermal papilla cells and keratinocytes. nih.gov This induction of VEGF is dependent on the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov The increased expression of VEGF is thought to enhance vascularization around hair follicles, thereby contributing to improved hair growth. nih.govpccarx.com

Activation of Prostaglandin-Endoperoxide Synthase Pathways

Minoxidil has been identified as a potent activator of prostaglandin-endoperoxide synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1). nih.govnih.gov This enzyme is responsible for the conversion of arachidonic acid to prostaglandins. The activation of PGHS-1 by Minoxidil leads to an increased production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), in fibroblasts. nih.gov This mechanism is proposed to contribute to the cytoprotective and hair growth-stimulating effects of the compound. nih.gov

Modulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamentally important in the morphogenesis and cyclical regeneration of hair follicles. researchgate.netacs.orgmdpi.com Emerging research indicates that Minoxidil Sulfate-d10 exerts a significant influence on this pathway, which may explain its effects on the hair growth cycle. researchgate.netresearchgate.net Studies have demonstrated that the active metabolite of minoxidil activates the β-catenin pathway within human dermal papilla cells (DPCs), the signaling hub of the hair follicle. researchgate.netnih.govsemanticscholar.org This activation is considered a key mechanism for prolonging the anagen (growth) phase of the hair cycle. researchgate.netnih.gov

In vitro experiments have shown that treatment with minoxidil leads to the nuclear accumulation of β-catenin, a critical step in pathway activation. nih.gov It stimulates the transcriptional activity of β-catenin-responsive reporters, confirming its role in promoting downstream signaling. nih.gov This process involves the increased phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), a negative regulator of the pathway, which leads to the stabilization and accumulation of β-catenin. mdpi.comnih.gov Consequently, the expression of Wnt/β-catenin target genes, such as Axis inhibition protein 2 (Axin2) and Lymphoid Enhancer-Binding Factor 1 (Lef-1), is upregulated in DPCs following treatment. researchgate.netnih.gov By maintaining β-catenin activity, this compound helps sustain the anagen phase, thereby delaying the transition to the catagen (regression) phase. nih.gov

Table 1: Effects of this compound on Wnt/β-catenin Pathway Components

| Component | Effect Observed | Cell Type | Implication |

|---|---|---|---|

| β-catenin | Increased nuclear accumulation and transcriptional activity. nih.gov | Human Dermal Papilla Cells (DPCs) | Activation of the signaling cascade. |

| GSK3β | Increased phosphorylation (inactivation). nih.gov | Human Dermal Papilla Cells (DPCs) | Stabilization of β-catenin. |

| Axin2, Lef-1 | Induced mRNA and protein expression. researchgate.netnih.gov | Human Dermal Papilla Cells (DPCs) | Upregulation of downstream target genes. |

Influence on Cell Proliferation and Differentiation in Specific Cell Types

This compound has been shown to directly stimulate the proliferation and differentiation of key cellular components of the hair follicle, including dermal papilla cells and various epithelial cells like keratinocytes. researchgate.netgenerolon.com Research on cultured human DPCs consistently demonstrates a significant increase in cell proliferation upon treatment. elsevierpure.comnih.govregrowth.com This proliferative effect is mediated through the activation of critical signaling pathways such as the Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) pathways. elsevierpure.comnih.govregrowth.com Beyond stimulating growth, this compound also exhibits anti-apoptotic properties in DPCs, promoting cell survival by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. elsevierpure.comnih.govregrowth.com

The effect on keratinocytes, the primary cells of the epidermis and hair follicle outer root sheath, appears to be concentration-dependent. nih.gov Studies report that micromolar concentrations of the compound stimulate the proliferation of both epidermal and follicular keratinocytes, while higher, millimolar concentrations can be inhibitory. generolon.comnih.gov Furthermore, it has been observed to delay the senescence of keratinocytes in culture, prolonging their lifespan and ability to be subcultured. nih.govnih.gov In organ culture models using mouse vibrissa (whisker) follicles, this compound not only stimulates growth but also helps preserve the structural integrity of the follicular root sheath. generolon.comanagen.net It is the sulfated metabolite that is the direct, active form stimulating these follicular cells. generolon.comnih.govcaldic.com

The proliferative effects of this compound are linked to its ability to influence cell cycle progression and DNA synthesis. generolon.com Evidence suggests that it facilitates the transition of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, a prerequisite for cell division. generolon.comnih.gov This may be connected to its function as a potassium channel opener, an activity thought to be important for the G1 progression. generolon.com

A key method for assessing the anabolic activity in hair follicles is measuring the incorporation of radiolabeled cysteine, an amino acid crucial for the synthesis of keratin, the main structural protein of the hair shaft. nih.govcaldic.com Dose-response studies in cultured mouse vibrissa follicles have revealed that minoxidil sulfate is approximately 14 times more potent than its non-sulfated precursor in stimulating cysteine incorporation. nih.govcaldic.com This finding highlights that sulfation is a critical activation step for the compound's effect on hair matrix cells. nih.govcaldic.com Inhibiting the sulfation process within the follicle blocks the stimulatory effect of minoxidil, but not of minoxidil sulfate, further confirming that the sulfated form is the direct-acting agent on hair growth. nih.govcaldic.com

Table 2: Potency of Minoxidil vs. Minoxidil Sulfate on Cysteine Incorporation

| Compound | Concentration for Equivalent Stimulation | Relative Potency | Reference |

|---|---|---|---|

| Minoxidil | 0.1 mM | 1x | caldic.com |

| Minoxidil Sulfate | 0.007 mM | ~14x | caldic.com |

| Minoxidil | 1.0 mM | 1x | caldic.com |

| Minoxidil Sulfate | 0.07 mM | ~14x | caldic.com |

Angiogenesis, the formation of new blood vessels, is critical for supplying nutrients to the highly metabolic anagen hair follicle. nih.govuni-lj.si this compound has been found to promote angiogenesis-related responses, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF). generolon.comelsevierpure.comnih.gov In vitro studies on human dermal papilla cells show that treatment with minoxidil leads to a significant, dose-dependent increase in both VEGF mRNA and VEGF protein production. nih.govsemanticscholar.org

At a concentration of 24 µmol/L, minoxidil was shown to increase VEGF mRNA expression by as much as sixfold compared to control cells. nih.govsemanticscholar.org This stimulation of VEGF is believed to support the development and maintenance of the rich vascular network surrounding the hair follicle, which is essential for robust hair growth. nih.govuni-lj.si The pro-angiogenic effect is not limited to in vitro observations. An in vivo chorioallantoic membrane (CAM) assay, a model for studying angiogenesis, demonstrated that minoxidil promotes the formation of new blood vessels. nih.gov This effect was completely blocked by a VEGF-neutralizing antibody, confirming that the pro-angiogenic action of the compound is mediated through the VEGF pathway. nih.gov

Development of Advanced in Vitro Models for Minoxidil Sulfate D10 Research

Three-Dimensional (3D) Cell Culture Systems

Three-dimensional cell culture systems have revolutionized in vitro research by providing a microenvironment that more accurately reflects the in vivo architecture and cell-to-cell interactions of tissues.

Hair follicloids and organoids are self-organizing 3D structures derived from stem cells or primary tissue cells that recapitulate the early stages of hair follicle development. scribd.com These models are invaluable for studying the signaling pathways that govern hair morphogenesis and for screening compounds that may promote hair growth. In a typical experiment, these organoids are cultured with a test compound, such as Minoxidil (B1677147) Sulfate (B86663), to observe effects on growth and differentiation. scribd.comnih.gov

To accurately determine the concentration of Minoxidil Sulfate within these miniature organs—a critical parameter for dose-response studies—researchers employ highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). During LC-MS analysis, a known quantity of Minoxidil Sulfate-d10 is added to the sample extract. Because this compound is chemically identical to Minoxidil Sulfate but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte but is detected as a separate ion. This allows for precise quantification by correcting for any sample loss during preparation and analysis, thereby ensuring the data's integrity.

Table 1: Illustrative Data on Minoxidil Sulfate Uptake in Hair Follicloid Models This table represents typical data where this compound would be used as an internal standard for quantification.

| Treatment Group | Exposure Time (hours) | Mean Minoxidil Sulfate Concentration (ng/mg tissue) | Analytical Method | Internal Standard |

|---|---|---|---|---|

| Control (Vehicle) | 24 | Not Detected | LC-MS/MS | This compound |

| Minoxidil Sulfate (10 µM) | 12 | 15.2 | LC-MS/MS | This compound |

| Minoxidil Sulfate (10 µM) | 24 | 31.5 | LC-MS/MS | This compound |

| Minoxidil Sulfate (10 µM) | 48 | 28.9 (potential metabolism) | LC-MS/MS | This compound |

The interaction between epithelial cells (like keratinocytes) and mesenchymal cells (like dermal papilla cells) is fundamental to the hair growth cycle. ijpar.com Co-culture systems, where these two cell types are grown together in a 3D arrangement, allow researchers to study this critical crosstalk. nih.gov When evaluating agents like Minoxidil Sulfate, these models can reveal effects on cell proliferation, differentiation, and the secretion of growth factors.

Quantifying the amount of Minoxidil Sulfate that reaches these cells and understanding its metabolic fate within the co-culture system is vital. The use of this compound as an internal standard is paramount for these measurements, enabling researchers to build accurate pharmacokinetic profiles of the drug within the specific microenvironment of the model.

Engineered Tissue Models for Permeation and Distribution Studies (e.g., ex vivo skin models)

To assess the delivery of topically applied agents, researchers often use engineered tissue models, such as full-thickness skin equivalents or ex vivo human skin explants. These models provide a realistic barrier and allow for the study of drug permeation through the stratum corneum and subsequent distribution into the epidermis and dermis, where the hair follicle resides.

In these permeation studies, a formulation containing Minoxidil Sulfate is applied to the skin surface. At various time points, the different skin layers and the receptor fluid beneath the skin are collected and analyzed. This compound is essential for accurately quantifying the drug concentration in each compartment. This helps determine key parameters such as flux, permeability coefficient, and the amount of drug reaching the target site, providing critical data for formulation development.

Table 2: Example of Minoxidil Sulfate Permeation Across an Ex Vivo Skin Model This table illustrates the type of quantitative data generated using this compound as an analytical internal standard.

| Time Point (hours) | Compartment | Mean Minoxidil Sulfate Detected (ng/cm²) | Quantification Method | Internal Standard Used |

|---|---|---|---|---|

| 8 | Stratum Corneum | 1250.7 | LC-MS/MS | This compound |

| 8 | Epidermis/Dermis | 85.3 | LC-MS/MS | This compound |

| 8 | Receptor Fluid | 5.1 | LC-MS/MS | This compound |

| 24 | Epidermis/Dermis | 210.4 | LC-MS/MS | This compound |

| 24 | Receptor Fluid | 45.6 | LC-MS/MS | This compound |

Microfluidic and Organ-on-a-Chip Systems for Dynamic Biological Studies

Microfluidic and organ-on-a-chip platforms represent the next frontier in in vitro modeling. These devices use micro-scale channels to culture cells under continuous fluid flow, simulating the dynamic physiological environment of the body, including nutrient supply and waste removal. A "hair-follicle-on-a-chip" could provide unprecedented insight into the follicle's response to drugs like Minoxidil Sulfate in real-time.

These systems allow for the continuous sampling of the culture medium, making it possible to study the pharmacokinetics and pharmacodynamics of a drug with high temporal resolution. The analysis of these small-volume samples requires ultra-sensitive methods, and LC-MS with a stable isotope-labeled internal standard is the gold standard. This compound would enable the precise measurement of drug metabolism and clearance rates within the chip, offering a dynamic view of the drug's interaction with the hair follicle model that is not possible with static culture systems.

Research into Delivery Systems and Targeted Accumulation of Minoxidil Sulfate D10 in Vitro and Preclinical

Nanofiber-Based Delivery Systems

Polymeric nanofibers, fabricated through techniques like electrospinning, are being investigated as a promising vehicle for Minoxidil (B1677147) Sulfate (B86663). researchgate.net These systems offer a high surface-to-volume ratio and can be engineered to control drug release. nih.gov

Researchers have successfully fabricated polymeric nanofibers loaded with Minoxidil Sulfate using the electrospinning method. researchgate.net One study utilized polyvinyl alcohol (PVA), a water-soluble and biocompatible polymer, to create these nanofibers. nih.gov The resulting fibers were characterized to determine their physical and chemical properties.

The average diameter of blank PVA nanofibers was found to be 273 nm, while nanofibers loaded with Minoxidil Sulfate had an average diameter of 511 nm. researchgate.netnih.gov Physicochemical analyses, including thermal analysis and NMR spectroscopy, indicated that there were no chemical interactions between Minoxidil Sulfate and the PVA polymer, confirming the stability of the compound within the nanofiber structure. researchgate.netnih.gov The encapsulation efficiency (%EE) of Minoxidil Sulfate within the nanofibers was reported to be 47.4%, with a formulation yield of 73%. researchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Average Diameter (Unloaded Nanofibers) | 273 nm | researchgate.netnih.gov |

| Average Diameter (Loaded Nanofibers) | 511 nm | researchgate.netnih.gov |

| Encapsulation Efficiency (%EE) | 47.4% | researchgate.netnih.gov |

| Formulation Yield | 73% | researchgate.netnih.gov |

The release of Minoxidil Sulfate from the nanofiber formulations has been studied in vitro. researchgate.net These studies show a characteristic biphasic release pattern: an initial burst release is followed by a more gradual, slower release of the compound over time. researchgate.netnih.gov This release profile could be beneficial for therapeutic applications, providing an initial high concentration of the drug followed by sustained delivery.

The stability of Minoxidil Sulfate encapsulated within the polymeric nanofibers is a critical factor for its potential use. researchgate.net Stability studies have demonstrated that the nanofiber formulation is stable. nih.gov When stored at room temperature and protected from light for six months, the nanofibers showed only a 9.6% loss of the nominal concentration of Minoxidil Sulfate. researchgate.netnih.govnih.gov This suggests that the solid nanofiber formulation is a suitable and stable delivery system for the compound. nih.gov

Iontophoresis-Enhanced Delivery Strategies

Iontophoresis, a non-invasive technique that uses a small electric current to enhance the penetration of charged molecules through the skin, has been investigated to improve the follicular delivery of Minoxidil Sulfate. nih.govresearchgate.net As a water-soluble derivative of Minoxidil, Minoxidil Sulfate is a suitable candidate for this delivery method. nih.gov

In vitro experiments using models such as rat and swine skin have demonstrated that iontophoresis significantly enhances the accumulation of Minoxidil Sulfate in hair follicles compared to passive delivery. nih.gov One study found that anodal iontophoresis increased the amount of the drug reaching the follicular infundibula from 120 ng to 600 ng per follicle when delivered from a thermosensitive gel. nih.gov Preliminary in vivo tests in rats also confirmed that iontophoretic delivery facilitated drug accumulation in the hair follicles. nih.gov

Another study evaluated the combination of microencapsulation in chitosan (B1678972) microparticles and iontophoresis. bath.ac.ukbath.ac.uk While microencapsulation alone resulted in a six-fold increase in drug accumulation in hair follicles compared to a simple solution, the application of iontophoresis further enhanced follicular delivery for both the solution and the microparticle formulations. bath.ac.ukbath.ac.uk This suggests a synergistic effect between the two strategies for targeting hair follicles. bath.ac.ukbath.ac.uk

| Delivery Method | Formulation | Follicular Accumulation (per follicle) | Reference |

|---|---|---|---|

| Passive Delivery | Thermosensitive Gel | 120 ng | nih.gov |

| Anodal Iontophoresis (pH 5.5) | Thermosensitive Gel | 600 ng | nih.govresearchgate.net |

| Passive Delivery | Simple Solution | Baseline | bath.ac.uk |

| Passive Delivery | Chitosan Microparticles | 6-fold increase vs. solution | bath.ac.uk |

| Iontophoresis | Microparticle Vehicle | 3.9 ± 0.3 µg/cm² | bath.ac.uk |

| Iontophoresis | Simple Solution | 2.4 ± 0.6 µg/cm² | bath.ac.uk |

The effectiveness of iontophoresis can be influenced by various parameters, such as the pH of the formulation. nih.gov Research has shown that adjusting the pH can optimize the delivery of Minoxidil Sulfate. nih.gov In a study investigating anodal iontophoresis from a gel formulation, drug recovery from follicular casts was three times higher when the pH was 5.5 compared to a pH of 3.5. nih.gov At a pH of 5.5, the follicular accumulation increased by 4.3-fold compared to passive delivery, whereas at a pH of 3.5, the increase was 2.3-fold. researchgate.net This indicates that the ionization state of Minoxidil Sulfate, which is dependent on pH, plays a crucial role in the efficiency of iontophoretic delivery into the hair follicles. nih.gov

Microparticle-Based Delivery Systems for Controlled Release

Research into microparticle-based delivery systems for minoxidil sulfate has demonstrated significant potential for providing controlled release and enhancing its accumulation at the site of action, primarily the hair follicles. These systems are designed to overcome the limitations of conventional topical solutions by prolonging the release of the active compound, thereby potentially improving efficacy and patient compliance.

In vitro and preclinical studies have explored various biodegradable polymers to encapsulate minoxidil sulfate into microparticles. Chitosan, a natural polysaccharide, has been a key material in this research due to its biocompatibility and mucoadhesive properties. Studies have focused on characterizing these microparticles in terms of their physical properties and release kinetics.

One study focused on chitosan microparticles loaded with minoxidil sulfate, prepared by a spray-drying technique. These microparticles were characterized for their encapsulation efficiency, size, and morphology. The selected microparticles for further investigation exhibited a high encapsulation efficiency of approximately 82% and a mean diameter of 3.0 µm. nih.govresearchgate.net Morphologically, they were found to be spherical and non-porous. nih.govresearchgate.net A notable characteristic of these chitosan microparticles was their instantaneous swelling when suspended in an ethanol/water solution, leading to a 90% increase in their mean diameter. nih.govresearchgate.net This swelling property is crucial for the controlled release of the encapsulated drug.

Release studies conducted using Franz diffusion cells revealed that the chitosan microparticles could sustain the release of minoxidil sulfate. researchgate.net The release rate from the microparticles was found to be approximately three times slower than that from a simple aqueous solution of the drug. nih.govresearchgate.net This sustained release is a key feature for targeting and improving the topical therapy of alopecia. nih.govresearchgate.net

The encapsulation of minoxidil sulfate in chitosan microparticles has also been shown to significantly increase its accumulation in hair follicles. bath.ac.uk In vitro studies on skin permeation demonstrated a six-fold increase in drug accumulation in the hair follicles from the microparticle formulation compared to a simple solution of minoxidil sulfate during passive delivery. bath.ac.uk

The following interactive data tables summarize key findings from preclinical research on minoxidil sulfate-loaded microparticles.

Table 1: Characteristics of Minoxidil Sulfate-Loaded Chitosan Microparticles

| Parameter | Value | Reference |

| Encapsulation Efficiency | ~82% | nih.govresearchgate.net |

| Mean Diameter | 3.0 µm | nih.govresearchgate.net |

| Morphology | Spherical, non-porous | nih.govresearchgate.net |

| Swelling in Ethanol/Water | 90% increase in mean diameter | nih.govresearchgate.net |

Table 2: In Vitro Release and Follicular Accumulation of Minoxidil Sulfate

| Formulation | Key Finding | Reference |

| Chitosan Microparticles | Sustained release, three times slower than aqueous solution | nih.govresearchgate.net |

| Chitosan Microparticles | Six-fold increase in hair follicle accumulation (passive delivery) | bath.ac.uk |

These findings from in vitro and preclinical studies underscore the potential of microparticle-based delivery systems to control the release and enhance the targeted delivery of minoxidil sulfate to hair follicles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.